2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile
Overview
Description
2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, also known as MPPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the modulation of ion channels, particularly the voltage-gated sodium channel (Nav). 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has been shown to selectively inhibit Nav channels, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action may underlie the potential therapeutic effects of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile in neurological disorders.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects may have implications for the treatment of neurological disorders, such as epilepsy and chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is its selectivity for Nav channels, which allows for the study of the role of these channels in neuronal signaling and synaptic transmission. However, one limitation of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is its potential toxicity, which may limit its use in vivo. Additionally, the synthesis of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile can be challenging, and the yield may vary depending on the reaction conditions.
Future Directions
There are several future directions for the study of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile. One direction is the development of new derivatives of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile with improved selectivity and reduced toxicity. Another direction is the investigation of the potential therapeutic effects of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile in animal models of neurological disorders. Additionally, the use of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile as a tool to study ion channels and neuronal signaling may lead to new insights into the mechanisms underlying neurological disorders.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 3-methylbenzaldehyde, piperidine, and ethyl cyanoacetate in the presence of a catalyst, such as piperidine hydrochloride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by a cyclization reaction, and finally, the addition of a cyano group to form the oxazole ring. The yield of 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has shown promising results as a lead compound for the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. In neuroscience, 2-(3-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has been used as a tool to study the role of ion channels in neuronal signaling and synaptic transmission.
properties
IUPAC Name |
2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-6-5-7-13(10-12)15-18-14(11-17)16(20-15)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJAAYGEDFTORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322625 | |
Record name | 2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648590 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
CAS RN |
613651-15-3 | |
Record name | 2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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